molecular formula C21H22N2O2 B5650535 2-(2-METHYLBENZAMIDO)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE

2-(2-METHYLBENZAMIDO)-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE

Cat. No.: B5650535
M. Wt: 334.4 g/mol
InChI Key: XTHXZTWHKRYFCV-UHFFFAOYSA-N
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Description

2-(2-Methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups, one of which is substituted with a methyl group, and two prop-2-en-1-yl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and N,N-bis(prop-2-en-1-yl)amine.

    Amidation Reaction: The 2-methylbenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). This acid chloride is then reacted with N,N-bis(prop-2-en-1-yl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The benzamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylbenzamido)-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of prop-2-en-1-yl groups.

    2-(2-Methylbenzamido)-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of prop-2-en-1-yl groups.

    2-(2-Methylbenzamido)-N,N-bis(phenyl)benzamide: Similar structure but with phenyl groups instead of prop-2-en-1-yl groups.

Uniqueness

2-(2-Methylbenzamido)-N,N-bis(prop-2-en-1-yl)benzamide is unique due to the presence of prop-2-en-1-yl groups, which confer distinct chemical and physical properties compared to its analogs. These properties may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[bis(prop-2-enyl)carbamoyl]phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-14-23(15-5-2)21(25)18-12-8-9-13-19(18)22-20(24)17-11-7-6-10-16(17)3/h4-13H,1-2,14-15H2,3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHXZTWHKRYFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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